molecular formula C12H15BrN2O2 B2410214 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone CAS No. 2377920-29-9

2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2410214
CAS No.: 2377920-29-9
M. Wt: 299.168
InChI Key: YJJHZPFFEVRODQ-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Amination: The substitution of a hydrogen atom with an amino group.

    Formation of Ethanone: The attachment of the ethanone moiety to the phenoxy ring.

    Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring to the ethanone.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenoxy ring.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: The amino and bromine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in drug design.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone
  • 2-(4-Amino-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.

Properties

IUPAC Name

2-(4-amino-2-bromophenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHZPFFEVRODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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